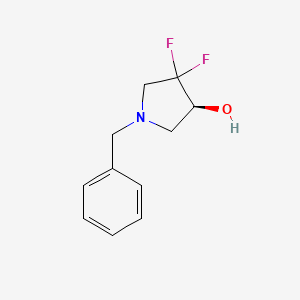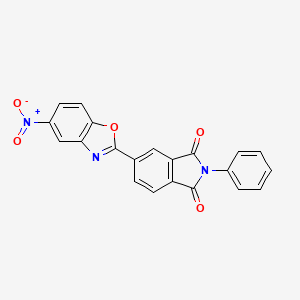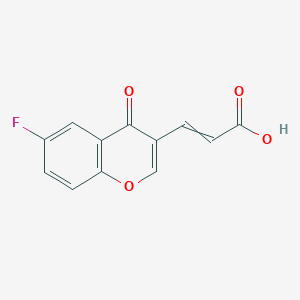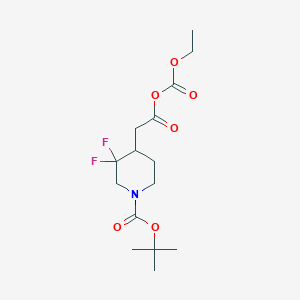![molecular formula C14H18F3N3O2 B12453204 2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is a chemical compound with a complex structure that includes a morpholine ring, a trifluoromethyl group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the morpholine ring, followed by the introduction of the trifluoromethyl group and the methylamino group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide
- 3,4-Dimethyl-N-(2-morpholin-4-yl-5-trifluoromethyl-phenyl)-benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18F3N3O2 |
|---|---|
Molecular Weight |
317.31 g/mol |
IUPAC Name |
2-(methylamino)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C14H18F3N3O2/c1-18-9-13(21)19-11-8-10(14(15,16)17)2-3-12(11)20-4-6-22-7-5-20/h2-3,8,18H,4-7,9H2,1H3,(H,19,21) |
InChI Key |
WIVUTVVFCALGQB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide](/img/structure/B12453127.png)
![4-{2-[(naphthalen-2-yloxy)acetyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12453139.png)
![(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol](/img/structure/B12453140.png)


![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12453155.png)

![5-bromo-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12453171.png)

![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)

